molecular formula C15H19FN2O4S B2981441 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 941872-39-5

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2981441
CAS RN: 941872-39-5
M. Wt: 342.39
InChI Key: FHZRKKPOIGXPLY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide, also known as DF-MOTS-c, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthetic Chemistry Applications N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide and its derivatives are involved in the synthesis of complex molecules. For instance, the compound has been utilized in the preparation of new platinum(II) dithiocarbimato complexes through reactions with potassium salts and platinum chloride, showcasing its role in the development of materials with potential catalytic and industrial applications (Amim et al., 2008). Similarly, its derivatives have been implicated in the creation of new anticancer compounds, as demonstrated by the synthesis of specific sulfonamides with potential antitumor properties (Zhang et al., 2010).

Biological and Medical Research In the realm of biological and medical research, derivatives of N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide have been explored for their therapeutic potential. Compounds with the benzensulfonamide moiety have been examined for their anti-HIV and antifungal activities, revealing the chemical's significance in the search for new treatment options for infectious diseases (Zareef et al., 2007). Furthermore, its analogs have been researched for applications in Alzheimer's disease therapy, highlighting the compound's versatility and potential in addressing neurodegenerative disorders (Abbasi et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-18(2)13(15-5-4-8-22-15)10-17-23(19,20)11-6-7-14(21-3)12(16)9-11/h4-9,13,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZRKKPOIGXPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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